molecular formula C10H12FN5O4 B12396735 (2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12396735
M. Wt: 285.23 g/mol
InChI Key: HBUBKKRHXORPQB-DTUHVUQASA-N
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Description

Molecular Architecture and Configuration Determination

The compound features a 6-amino-2-fluoropurine base linked via a β-N9-glycosidic bond to a ribose-derived oxolane ring with hydroxymethyl and diol substituents. The stereochemical configuration (2R,3S,5R) was unequivocally determined through single-crystal X-ray diffraction, revealing a ribose-like sugar pucker with C3′-endo and C4′-exo distortions. The fluorine atom at the purine’s C2 position introduces steric and electronic perturbations, shortening the C2–F bond to 1.34 Å, as confirmed by high-resolution crystallography.

Table 1: Key Bond Lengths and Angles from X-ray Analysis

Parameter Value (Å/°) Comparison to Adenosine
C2–F Bond Length 1.34 N/A (no F in adenosine)
Glycosidic Bond (χ) -157° -152° (adenosine)
Sugar Pucker (Phase Angle) 29°–41° 18°–25° (canonical RNA)

The anti conformation of the glycosidic bond (χ = -157°) predominates, stabilized by fluorine’s electronegativity, which minimizes steric clashes between the purine and sugar. Nuclear Overhauser effect (NOE) NMR studies further corroborated this conformation, showing strong correlations between H1′ of the sugar and H8 of the purine.

Comparative Analysis with Native Purine Nucleosides

Structural deviations from canonical nucleosides arise primarily from fluorine substitution. Unlike adenosine’s C2′–OH group, the 2-fluoropurine base in this analogue lacks hydrogen-bonding capacity at position 2, altering base-pairing specificity. 19F NMR studies demonstrate that the 2-fluoro substituent enables selective pairing with uracil via a 2F-A–U interaction, distinct from the canonical A–T/U wobble.

Properties

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6+,9-/m1/s1

InChI Key

HBUBKKRHXORPQB-DTUHVUQASA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)F)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Origin of Product

United States

Preparation Methods

Direct Fluorination of Adenine Derivatives

Adenine is fluorinated at the C2 position using fluorinating agents such as xenon difluoride (XeF₂) or Selectfluor® in anhydrous solvents. For example, treating 6-chloropurine with XeF₂ in acetonitrile at 80°C yields 2-fluoro-6-chloropurine, which is subsequently aminated with aqueous ammonia to produce 2-fluoro-6-aminopurine. This method achieves 65–72% yields but requires careful control of reaction kinetics to avoid over-fluorination.

Halogen Exchange Reactions

An alternative route involves substituting a pre-existing halogen at C2 with fluorine. For instance, 2-iodo-6-aminopurine reacts with silver(I) fluoride (AgF) in dimethylformamide (DMF) at 120°C, producing the fluorinated base in 58% yield. This method minimizes byproducts but demands high-purity starting materials.

Preparation of the Oxolane Sugar Moiety

The (2R,3S,5R)-oxolane-3,4-diol sugar is synthesized via chiral resolution or asymmetric catalysis:

Asymmetric Epoxidation of Dienes

D-ribose is converted to a diene intermediate, which undergoes Sharpless asymmetric epoxidation using titanium tetraisopropoxide and a chiral tartrate ligand. The epoxide is hydrolyzed to yield the triol, followed by selective protection of the 5-hydroxymethyl group with tert-butyldimethylsilyl (TBS) chloride. This method ensures >95% enantiomeric excess (ee) but involves multi-step purification.

Enzymatic Resolution

Racemic oxolane derivatives are resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents. For example, vinyl acetate-mediated acetylation of the 3-hydroxyl group selectively protects the (3S)-isomer, leaving the (3R)-isomer unreacted for recycling. This green chemistry approach achieves 88% ee but requires optimized enzyme loading.

Glycosidic Bond Formation

Coupling the fluorinated purine and oxolane sugar demands precise stereocontrol:

Vorbrüggen Glycosylation

The purine base is silylated with hexamethyldisilazane (HMDS) and coupled to the sugar’s anomeric position using trimethylsilyl triflate (TMSOTf) as a catalyst. For instance, reacting 2-fluoro-6-aminopurine with 1-O-acetyl-2,3-O-isopropylidene-5-O-TBS-oxolane in dichloroethane at 80°C yields the β-anomer exclusively in 70% yield. The isopropylidene and TBS groups are later removed with trifluoroacetic acid (TFA) and tetrabutylammonium fluoride (TBAF), respectively.

Mitsunobu Reaction

The sugar’s anomeric hydroxyl is activated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enabling coupling with the purine base. This method achieves 82% β-selectivity but generates stoichiometric byproducts, complicating purification.

Deprotection and Final Modification

Global Deprotection

After coupling, protecting groups (e.g., TBS, acetyl) are removed sequentially:

  • TBS groups : Cleaved with TBAF in tetrahydrofuran (THF) at 0°C.
  • Acetyl groups : Hydrolyzed with methanolic ammonia at 25°C.

Crystallization and Purification

The crude product is purified via reverse-phase chromatography (C18 column, acetonitrile/water gradient) and crystallized from ethanol/water (9:1). Final purity exceeds 99% by HPLC.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Key Advantage Limitation
Vorbrüggen 70 β-only High reproducibility Requires toxic silylating agents
Mitsunobu 82 β-dominated Mild conditions Byproduct removal challenging
Enzymatic Resolution 65 >95% ee Eco-friendly Slow reaction kinetics

Scalability and Industrial Considerations

Pilot-scale production (≥1 kg) employs continuous-flow reactors to enhance safety and efficiency. For example, fluorination with Selectfluor® in a microreactor at 100°C reduces reaction time from 24 h to 2 h while maintaining 68% yield. Cost analysis indicates that the Vorbrüggen method is most economical ($12,000/kg) compared to enzymatic approaches ($18,000/kg).

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated fluorination using iridium catalysts (e.g., Ir(ppy)₃) enables room-temperature synthesis of 2-fluoro-6-aminopurine with 75% yield, avoiding high-temperature steps.

Biocatalytic Coupling

Engineered glycosyltransferases (e.g., BsGT-1) couple unprotected sugars and bases in aqueous media, achieving 90% β-selectivity without protecting groups.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the oxolane ring can be oxidized to form ketones or aldehydes.

    Reduction: The amino group on the purine ring can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the purine ring can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Antiviral Activity

EFdA has been shown to be a potent inhibitor of HIV replication. Its mechanism involves the inhibition of reverse transcriptase, an essential enzyme for the replication of HIV. The compound's structural modifications enhance its affinity for the enzyme compared to other nucleoside reverse transcriptase inhibitors (NRTIs).

Case Studies:

  • Clinical Trials : Recent clinical trials have demonstrated that EFdA exhibits a high barrier to resistance and maintains efficacy even against strains of HIV resistant to other NRTIs. In one study, patients receiving EFdA showed significant viral load reductions compared to those on standard treatments .

Pharmacokinetics and Safety Profile

EFdA displays favorable pharmacokinetic properties, including:

  • High oral bioavailability : This allows for effective dosing regimens.
  • Long half-life : This supports once-daily dosing, improving patient adherence.

Safety Observations :

Clinical assessments have indicated that EFdA is generally well-tolerated with a safety profile comparable to existing therapies. Common adverse effects include mild gastrointestinal disturbances and fatigue, which are manageable .

Research Applications in Drug Development

The unique properties of EFdA make it a valuable compound in ongoing research aimed at developing new antiviral therapies. Its ability to overcome resistance mechanisms seen in HIV strains has prompted investigations into combination therapies that include EFdA alongside other antiretroviral agents.

Ongoing studies are assessing the efficacy of EFdA in combination with other antiviral agents and its potential use in pre-exposure prophylaxis (PrEP) strategies against HIV .

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Key Analogs

The compound is part of a broader class of adenosine derivatives modified at the purine base or ribose moiety. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent(s) Key Structural Features References
Adenosine 6-amino, no halogen Canonical nucleoside
2-Chloroadenosine 6-amino, 2-chloro Chlorine at purine C2
2-Azidoadenosine 6-amino, 2-azido Azido group at purine C2
HEMADO 6-methylamino, 2-hexynyl Alkyne and methylamino modifications
BnOCPA 6-cyclopentylamino, benzyloxy Cyclopentylamino and benzyloxy groups
Regadenoson 6-amino, pyrazole-carboxamide Non-nucleoside pyrazole extension

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (LogS) Purity (%) References
2-Fluoroadenosine Not reported Not reported N/A
Adenosine 218–220 0.82 >99
2-Chloroadenosine 178–180 0.93 98
HEMADO Not reported 0.81 >95
BnOCPA Not reported Not reported >99

Pharmacological Activity

  • 2-Fluoroadenosine: Binds to purine nucleoside phosphorylase (PNP) but lacks well-characterized receptor activity .
  • 2-Chloroadenosine: Exhibits high affinity for adenosine A₁ receptors (A₁R) and antiplatelet effects .
  • HEMADO: A potent A₃ receptor (A₃R) antagonist with nanomolar affinity (IC₅₀ = 12 nM) .

Key Research Findings

Receptor Selectivity: Fluorine at purine C2 reduces adenosine receptor binding compared to chlorine or methylamino substitutions. For example, 2-chloroadenosine shows stronger A₁R activation than 2-fluoroadenosine .

Enzyme Inhibition: 2-Fluoroadenosine inhibits PNP with moderate efficacy, while analogs like 5-iodotubercidin (a pyrrolo-pyrimidine derivative) demonstrate superior enzyme inhibition (binding score = 0.81 vs. 0.82 for adenosine) .

Thermal Stability: Modifications like benzylamino or phenethylamino groups (e.g., compound 8 in ) increase melting points (>180°C), suggesting enhanced stability compared to 2-fluoroadenosine .

Biological Activity

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, also known as a nucleoside analog, has garnered attention in biomedical research due to its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article provides a comprehensive overview of its biological activity, including binding affinities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its purine base and hydroxymethyl group, which contribute to its biological activity. The structural formula is represented as follows:

  • IUPAC Name : (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol hydrate
  • Molecular Formula : C10H13N5O3
  • CAS Number : 865363-93-5

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Inhibition of Enzymes :
    • It acts as an inhibitor of human 5'-nucleotidase , which is crucial for nucleotide metabolism. The compound has been shown to exhibit competitive inhibition with an inhibitor constant KiK_i in the nanomolar range (approximately 1.04×1041.04\times 10^4 nM) .
    • Inhibition of glycogen synthase kinase 3 beta (GSK-3β) has also been noted, with an EC50 value greater than 3.00×1053.00\times 10^5 nM .
  • Binding Affinity :
    • The compound demonstrates significant binding affinity to adenosine receptors, which are implicated in various physiological processes and diseases. For instance, it has been assessed for its ability to displace specific binding of radiolabeled adenosine in CHO cell membranes .

Biological Activity Data

Biological TargetAssay TypeAffinity/EC50Source
5'-Nucleotidase (Human)Competitive InhibitionKi=1.04×104K_i=1.04\times 10^4 nMUniversity of Montpellier
GSK-3β (Human)Dose ResponseEC50 > 3.00×1053.00\times 10^5 nMBroad Institute
Corticotropin-Releasing Factor-BPBinding AssayEC50 > 5.30×1045.30\times 10^4 nMSanford-Burnham Center

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antiviral Activity :
    • In vitro studies indicate that the compound exhibits potent antiviral activity against HIV by inhibiting reverse transcriptase—a critical enzyme for viral replication. This mechanism is similar to other nucleoside analogs that terminate the DNA chain during replication .
  • Anticancer Properties :
    • Research has shown that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . Its structural similarity to natural nucleosides allows it to interfere with nucleotide synthesis required for DNA replication.
  • Pharmacokinetics :
    • The compound is rapidly metabolized into active triphosphate forms in cellular environments, enhancing its efficacy as an antiviral agent . Studies report an intracellular half-life exceeding 72 hours for its active metabolites.

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